molecular formula C8H4BrNO3 B13015015 3-Bromofuro[3,2-b]pyridine-5-carboxylic acid

3-Bromofuro[3,2-b]pyridine-5-carboxylic acid

Cat. No.: B13015015
M. Wt: 242.03 g/mol
InChI Key: MBWYUCSMNZHVBI-UHFFFAOYSA-N
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Description

3-Bromofuro[3,2-b]pyridine-5-carboxylic acid is an organobromine compound that features a fused furo-pyridine ring system with a bromine atom at the 3-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromofuro[3,2-b]pyridine-5-carboxylic acid typically involves the bromination of furo[3,2-b]pyridine derivatives. One common method is the bromination of furo[3,2-b]pyridine-5-carboxylic acid using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated compounds to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromofuro[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Furo[3,2-b]pyridines: Formed through substitution reactions.

    Alcohols and Carboxylates: Formed through reduction and oxidation reactions, respectively.

    Biaryl Compounds: Formed through coupling reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromofuro[3,2-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromine atom and a carboxylic acid group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H4BrNO3

Molecular Weight

242.03 g/mol

IUPAC Name

3-bromofuro[3,2-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H4BrNO3/c9-4-3-13-6-2-1-5(8(11)12)10-7(4)6/h1-3H,(H,11,12)

InChI Key

MBWYUCSMNZHVBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1OC=C2Br)C(=O)O

Origin of Product

United States

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